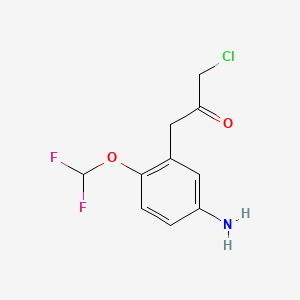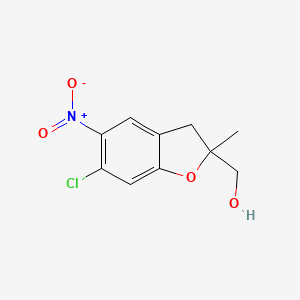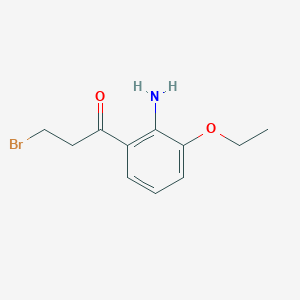
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino group and an ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-amino-3-ethoxyacetophenone with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in alcohols or amines.
Scientific Research Applications
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and ethoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(2-Amino-3-methoxyphenyl)-3-bromopropan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Amino-3-ethoxyphenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one is unique due to the presence of both the ethoxy and bromine groups, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(2-amino-3-ethoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(11(10)13)9(14)6-7-12/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
BQQKVMXISAYGES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


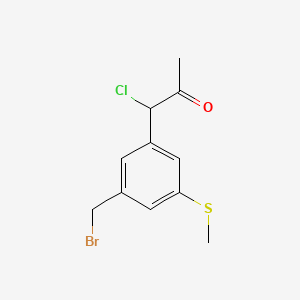
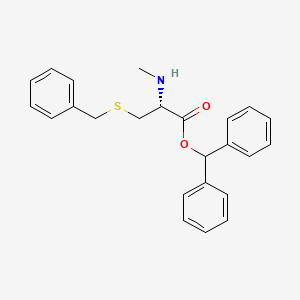
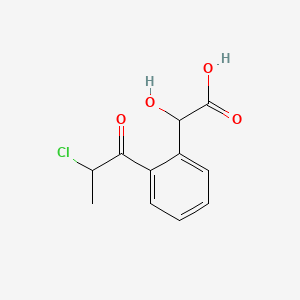
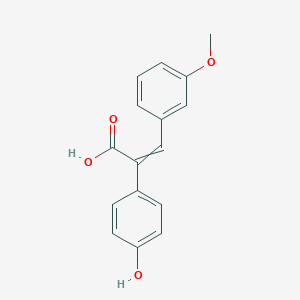
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)

